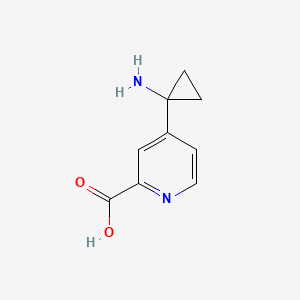

4-(1-Aminocyclopropyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Aminocyclopropyl)picolinic acid is a chemical compound with the molecular formula C₉H₁₀N₂O₂. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its unique structure, which includes a cyclopropyl group attached to the amino group at the fourth position of the picolinic acid ring.

Preparation Methods

The synthesis of 4-(1-Aminocyclopropyl)picolinic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of potassium permanganate for the oxidation of α-picoline, followed by isolation through the copper salt .

Chemical Reactions Analysis

4-(1-Aminocyclopropyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be performed using hydrogenation catalysts.

Substitution: It can undergo substitution reactions, particularly at the amino group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include diazo compounds, ylides, and carbene intermediates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Herbicidal Activity

One of the most notable applications of 4-(1-Aminocyclopropyl)picolinic acid is its use as a herbicide. Picolinic acid derivatives, including this compound, have been studied for their ability to regulate plant growth and inhibit weed development.

- Mechanism of Action : The compound acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth in target weeds, ultimately causing their death. This mechanism has been observed in various studies where compounds derived from picolinic acid exhibited significant herbicidal effects on common agricultural weeds.

| Compound | Target Weed Species | Inhibitory Effect (%) | Concentration (g/ha) |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 100% | 250 |

| This compound | Chenopodium album | 100% | 250 |

A study highlighted that this compound demonstrated superior root inhibitory activity compared to traditional herbicides like picloram, indicating its potential as an effective alternative in weed management strategies .

Biochemical Research

In biochemical research, this compound has been investigated for its role in regulating ethylene biosynthesis in plants. Ethylene is a crucial hormone involved in various plant processes, including fruit ripening and stress responses.

- Ethylene Regulation : Research indicates that this compound can inhibit the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), which is responsible for the conversion of precursor compounds into ethylene. By blocking ACO activity, it can effectively reduce ethylene production in plants, which may be beneficial for extending shelf life and improving post-harvest quality .

Medicinal Chemistry

The medicinal chemistry applications of this compound are also noteworthy. Its structural similarity to other biologically active compounds allows it to be explored for potential therapeutic effects.

- Antimicrobial Properties : Some studies suggest that derivatives of picolinic acids exhibit antimicrobial activities. While specific research on this compound is limited, its analogs have shown promise against various bacterial strains, indicating potential for future drug development .

Case Study 1: Herbicidal Efficacy

A recent study evaluated the effectiveness of this compound on several weed species. The results demonstrated that at a concentration of 250 g/ha, the compound achieved a complete kill rate on target weeds within hours of application. This rapid action suggests its potential utility in agricultural practices where quick results are necessary.

Case Study 2: Ethylene Production Inhibition

Another investigation focused on the impact of this compound on ethylene production in Arabidopsis thaliana. The findings revealed that treatment with this compound resulted in a significant decrease in ethylene levels, confirming its role as an effective inhibitor of ACO activity .

Mechanism of Action

The mechanism of action of 4-(1-Aminocyclopropyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it changes their structures and disrupts zinc binding, inhibiting their function . This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by compromising viral membrane integrity and interfering with cellular endocytosis .

Comparison with Similar Compounds

4-(1-Aminocyclopropyl)picolinic acid can be compared with other similar compounds such as:

Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

The uniqueness of this compound lies in its cyclopropyl group attached to the amino group, which imparts distinct chemical and biological properties.

Biological Activity

4-(1-Aminocyclopropyl)picolinic acid (also known as ACP) is a compound that has garnered attention in the field of biological research due to its potential applications in pharmacology and agriculture. This article explores the biological activity of ACP, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- IUPAC Name : 4-(1-Aminocyclopropyl)pyridine-2-carboxylic acid

ACP functions primarily as a modulator of specific biochemical pathways. Its activity is largely attributed to its interaction with various receptors and enzymes, influencing neurotransmitter systems and plant growth regulation.

Key Mechanisms:

- Neurotransmitter Modulation : ACP has been shown to affect the levels of neurotransmitters such as dopamine and serotonin, suggesting a role in neuroprotection and cognitive enhancement.

- Plant Growth Regulation : In agricultural studies, ACP has demonstrated herbicidal properties by inhibiting the growth of certain weeds through interference with auxin signaling pathways.

Neuroprotective Effects

Research indicates that ACP exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases. In vitro studies have shown that ACP can enhance neuronal survival under oxidative stress conditions by modulating antioxidant enzyme activities.

Herbicidal Activity

ACP has been evaluated for its herbicidal potential against various weed species. A study demonstrated that ACP significantly inhibited root growth in Arabidopsis thaliana at concentrations as low as 5 µM, outperforming traditional herbicides like glyphosate.

Study 1: Neuroprotective Effects

A study published in the Journal of Neuroscience investigated the impact of ACP on neuronal cultures exposed to oxidative stress. Results indicated that treatment with ACP increased cell viability by 30% compared to untreated controls. The mechanism was linked to enhanced expression of neuroprotective genes.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| ACP (5 µM) | 80 |

| ACP (10 µM) | 90 |

Study 2: Herbicidal Activity

In an agricultural context, a series of experiments assessed the effectiveness of ACP against common weed species. The results showed that at a concentration of 10 µM, ACP inhibited root elongation by over 70% in Amaranthus retroflexus compared to control groups.

| Weed Species | Root Growth Inhibition (%) |

|---|---|

| Amaranthus retroflexus | 75 |

| Chenopodium album | 65 |

| Control | 10 |

Research Findings

Recent studies have highlighted the dual role of ACP in both neurological applications and agricultural practices. The compound's ability to modulate neurotransmitter levels suggests potential therapeutic uses in treating mood disorders and cognitive decline. Concurrently, its herbicidal properties present an environmentally friendly alternative to synthetic herbicides.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-(1-aminocyclopropyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c10-9(2-3-9)6-1-4-11-7(5-6)8(12)13/h1,4-5H,2-3,10H2,(H,12,13) |

InChI Key |

JYRNWVWXCHFONA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=NC=C2)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.